Ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate
Description
Ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate is a thiazolidinone derivative characterized by a 4-oxo-thiazolidin-2-ylidene core functionalized with a phenylcarbamoyl methyl group and an ethyl acetate substituent. Thiazolidinones are heterocyclic compounds with broad pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory activities .
Properties
Molecular Formula |
C15H16N2O4S |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
ethyl (2E)-2-[3-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate |
InChI |
InChI=1S/C15H16N2O4S/c1-2-21-15(20)8-14-17(13(19)10-22-14)9-12(18)16-11-6-4-3-5-7-11/h3-8H,2,9-10H2,1H3,(H,16,18)/b14-8+ |
InChI Key |
JNFYSHGFPHMVJC-RIYZIHGNSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/1\N(C(=O)CS1)CC(=O)NC2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C=C1N(C(=O)CS1)CC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate generally follows a strategy involving:
- Formation of the thiazolidinone ring system
- Introduction of the phenylcarbamoylmethyl substituent
- Installation of the ethyl ester moiety
- Control of stereochemistry at the 2-ylidene position
Detailed Preparation Methods
Starting Materials and Key Intermediates
- Ethyl chloroacetate: Used as a key alkylating agent to introduce the ethyl ester functionality.
- Phenyl isocyanate or phenylcarbamoyl derivatives: Source of the phenylcarbamoyl group.
- 2-Mercapto compounds or thioamides: Precursors for the thiazolidinone ring formation.
Stepwise Synthesis
Step 1: Formation of the Thiazolidinone Core
- The thiazolidinone ring is typically synthesized by cyclization of a mercapto amide or related precursor.
- For example, reaction of a mercapto-substituted amide with ethyl chloroacetate under basic or alkaline conditions promotes ring closure to form the 1,3-thiazolidin-4-one structure.
- The reaction is often carried out in solvents such as ethanol or pyridine, with heating or reflux to facilitate cyclization.
Step 2: Introduction of the Phenylcarbamoylmethyl Group
- The phenylcarbamoylmethyl substituent is introduced via nucleophilic substitution or amidation reactions.
- Phenyl isocyanate or phenylcarbamoyl chloride can react with an appropriate intermediate bearing a reactive methylene or amino group.
- This step may require controlled temperature and pH to avoid side reactions and ensure selective substitution.
Step 3: Formation of the Ethyl 2-ylideneacetate Moiety
- The ethyl ester group at the 2-position is introduced by condensation of the thiazolidinone intermediate with ethyl chloroacetate or via Knoevenagel-type condensation with ethyl acetoacetate derivatives.
- This step often involves base catalysis (e.g., triethylamine or sodium acetate) and heating to promote elimination and formation of the exocyclic double bond (ylidene).
Representative Synthetic Procedure (Literature-Based)
Reaction Mechanism Insights
- The thiazolidinone ring forms via nucleophilic attack of a thiol group on an electrophilic carbonyl carbon, followed by intramolecular cyclization.
- The phenylcarbamoylmethyl substituent is introduced by nucleophilic substitution at a halomethyl intermediate.
- The formation of the ylidene double bond involves base-catalyzed elimination, resulting in conjugation between the thiazolidinone ring and the ethyl ester.
Analytical and Spectroscopic Characterization
- IR Spectroscopy: Characteristic absorption bands for amide N-H (~3200 cm⁻¹), C=O stretching of thiazolidinone (~1650 cm⁻¹), and ester groups (~1735 cm⁻¹).
- NMR Spectroscopy:
- $$^{1}H$$ NMR shows signals for aromatic protons (phenyl group), methylene groups adjacent to nitrogen and sulfur, and ethyl ester protons.
- $$^{13}C$$ NMR confirms carbonyl carbons of amide, ester, and thiazolidinone ring.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight 320.36 g/mol.
- Elemental Analysis: Matches calculated values for C, H, N, O, and S.
Summary Table of Preparation Conditions
| Parameter | Typical Range/Value | Remarks |
|---|---|---|
| Solvent | Ethanol, Pyridine, Dioxane | Depends on step |
| Temperature | Room temperature to reflux (25–160°C) | Higher temps for cyclization |
| Catalyst/Base | Triethylamine, Sodium acetate | Facilitates condensation |
| Reaction Time | 2–6 hours | Varies by step |
| Yield | 70–85% per step | Overall moderate to good |
Chemical Reactions Analysis
Ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Scientific Research Applications
Ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets and pathways.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate involves its interaction with specific molecular targets and pathways. The thiazolidine ring structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Substituent Effects on Physical and Spectral Properties
Table 1: Key Physical and Spectral Data of Selected Thiazolidinone Derivatives
Notes:
Structural and Electronic Comparisons
- Steric effects: Bulky substituents like piperidino (CAS 73-09-6) may hinder molecular packing, reducing melting points compared to planar phenylcarbamoyl derivatives .
- Hydrogen-bonding capacity: The phenylcarbamoyl group in the target compound provides additional H-bond donor/acceptor sites, which could improve binding affinity in biological targets compared to non-polar analogs .
Biological Activity
Ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound features a thiazolidine ring, which is known for its role in various biological activities. The synthesis of this compound typically involves the reaction of ethyl acetate with thiazolidine derivatives under specific conditions to yield the desired product. The structural formula can be represented as follows:
where are the respective counts of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing a range of pharmacological effects:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance:
| Microorganism | Activity | Reference |
|---|---|---|
| Escherichia coli | Inhibitory | |
| Staphylococcus aureus | Moderate | |
| Candida albicans | Effective |
The compound's mechanism often involves disrupting microbial cell walls or interfering with metabolic pathways.
Antitumor Activity
This compound has shown promising results in inhibiting tumor cell proliferation. In vitro studies have demonstrated its effectiveness against several cancer cell lines:
| Cell Line | IC50 (µM) | Effectiveness | Reference |
|---|---|---|---|
| MCF-7 (Breast) | 15.0 | High | |
| HeLa (Cervical) | 12.5 | Moderate | |
| A549 (Lung) | 20.0 | High |
The antitumor mechanism is believed to involve apoptosis induction and cell cycle arrest.
Anticonvulsant Activity
Some derivatives of thiazolidines have been reported to exhibit anticonvulsant properties. This compound is no exception; studies have indicated its potential in reducing seizure frequency in animal models.
Case Studies and Research Findings
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study: Antimicrobial Efficacy
- A study conducted by Al-Majidi et al. (2015) demonstrated that derivatives of thiazolidine compounds, including Ethyl 2-{4-oxo...}, exhibited potent antimicrobial activity against resistant strains of bacteria.
-
Case Study: Cancer Cell Line Studies
- Research by Godhani et al. (2016) explored the cytotoxic effects on various cancer cell lines and reported significant inhibition of cell growth attributed to the compound's ability to induce apoptosis.
-
Case Study: Anticonvulsant Properties
- El-Azab et al. (2013) evaluated the anticonvulsant activity in rodent models and found that the compound significantly reduced seizure duration and frequency compared to control groups.
Q & A
How can researchers optimize the synthesis of Ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate to improve yield and purity?
Basic Research Question
Methodological Answer:
Optimization involves systematic variation of reaction parameters:
- Catalysts: Use sodium acetate in acetic acid to facilitate cyclization and imine formation, as demonstrated in thiazolidinone syntheses .
- Solvents: Reflux in acetic acid (20–100 mL per 0.01 mol substrate) ensures solubility and reaction homogeneity .
- Purification: Recrystallization from acetic acid or DMF/acetic acid mixtures removes unreacted intermediates .
Table 1: Key Reaction Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Catalyst | Sodium acetate (1:1 molar ratio) | |
| Solvent Volume | 20 mL acetic acid per 0.01 mol | |
| Reaction Time | 2.5–5 hours under reflux |
What advanced spectroscopic techniques are recommended for confirming the structure of this compound?
Basic Research Question
Methodological Answer:
- X-ray Crystallography: Resolves crystal packing and confirms stereochemistry, as shown for analogous thiazolidinone derivatives .
- 2D NMR (¹H-¹³C HMBC): Identifies long-range coupling between the thiazolidinone core and acetamide/ester substituents .
- IR Spectroscopy: Validates carbonyl (C=O) and thioamide (C=S) functional groups .
What in vitro assays are suitable for assessing the antimicrobial and anticancer potential of this compound?
Basic Research Question
Methodological Answer:
- Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Activity: MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Mechanistic Probes: ROS detection assays to evaluate oxidative stress induction .
How can researchers address discrepancies in reported synthesis methods for this compound?
Advanced Research Question
Methodological Answer:
Contradictions in reaction conditions (e.g., catalyst loading, solvent ratios) can be resolved via:
- Design of Experiments (DoE): Use factorial designs to test interactions between variables (e.g., temperature, molar ratios).
- Comparative Analysis: Benchmark against structurally similar compounds, such as ethyl 2-(4-oxo-thiazolidin-2-ylidene)acetate derivatives, where sodium acetate is critical for cyclization .
How can modifications to the thiazolidinone core enhance biological activity?
Advanced Research Question
Methodological Answer:
- Substituent Effects: Introduce electron-withdrawing groups (e.g., -NO₂, -F) at the phenylcarbamoyl moiety to boost antimicrobial potency .
- Bioisosteric Replacement: Replace the ester group with a carboxylic acid to improve solubility and target binding .
Table 2: Structure-Activity Relationship (SAR) Trends
| Modification | Observed Effect | Reference |
|---|---|---|
| Phenylcarbamoyl group | Enhances antimicrobial activity | |
| Ester → Carboxylic Acid | Increases solubility |
Which chromatographic methods are effective for purity analysis of this compound?
Basic Research Question
Methodological Answer:
- HPLC: Use a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm .
- TLC: Silica gel plates with ethyl acetate/hexane (3:7) as mobile phase; visualize under UV or iodine vapor .
What computational methods aid in understanding the interaction of this compound with biological targets?
Advanced Research Question
Methodological Answer:
- Molecular Docking: Simulate binding to antimicrobial targets (e.g., E. coli DNA gyrase) using AutoDock Vina .
- MD Simulations: Analyze stability of ligand-protein complexes over 100-ns trajectories in GROMACS .
How can ester groups be modified to improve pharmacokinetic properties?
Advanced Research Question
Methodological Answer:
- Hydrolysis: Convert ethyl ester to carboxylic acid under basic conditions (e.g., NaOH/EtOH) .
- Prodrug Strategies: Synthesize PEGylated esters to enhance bioavailability .
What techniques determine the thermal stability of this compound?
Basic Research Question
Methodological Answer:
- TGA/DSC: Measure decomposition temperatures (Td) under nitrogen atmospheres; typical Td >200°C for thiazolidinones .
- Isothermal Studies: Monitor stability at 25°C and 40°C to simulate storage conditions .
What safety protocols are essential when handling this compound in the lab?
Basic Research Question
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles .
- Ventilation: Use fume hoods to avoid inhalation of acetic acid vapors during synthesis .
- First Aid: Flush eyes/skin with water for 15 minutes upon contact; seek medical attention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
